molecular formula C11H14O3 B12008801 1-Phenoxypropan-2-yl acetate CAS No. 5413-56-9

1-Phenoxypropan-2-yl acetate

Cat. No.: B12008801
CAS No.: 5413-56-9
M. Wt: 194.23 g/mol
InChI Key: QWWTXMUURQLKOT-UHFFFAOYSA-N
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Description

Preparation Methods

1-Phenoxypropan-2-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with propylene oxide, followed by acetylation. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Phenoxypropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenoxyacetic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to phenoxypropanol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

1-Phenoxypropan-2-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenoxypropan-2-yl acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The acetate group can undergo hydrolysis, releasing acetic acid and phenoxypropanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

1-Phenoxypropan-2-yl acetate can be compared with other similar compounds such as:

    1-Phenoxypropan-2-ol: This compound is structurally similar but lacks the acetate group. It is used as a solvent and an intermediate in organic synthesis.

    Phenoxyacetic acid: This compound has a carboxylic acid group instead of the acetate group and is used in the synthesis of herbicides and plant growth regulators.

    2-Phenoxyethanol: This compound has a shorter carbon chain and is commonly used as a preservative in cosmetics and pharmaceuticals.

This compound stands out due to its unique combination of properties, making it versatile for various applications in research and industry.

Biological Activity

1-Phenoxypropan-2-yl acetate is an organic compound that belongs to the class of esters. It is synthesized from the reaction of 1-phenoxypropan-2-ol and acetic acid, and its molecular formula is C12H16O3. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 5413-62-7
  • IUPAC Name : this compound
  • Canonical SMILES : CCC(=O)OCC(C)C1=CC=CC=C1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to release 1-phenoxypropan-2-ol, which may then interact with enzymes or receptors in biological systems. The specific molecular targets and pathways depend on the context of its application, whether in drug synthesis or as a biochemical probe.

Antimicrobial Activity

Research indicates that esters similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents .

Synthesis and Applications

In a recent study, researchers optimized the synthesis of (R)-N-(1-phenoxypropan-2-yl)acetamide using immobilized enzymes. The results indicated that varying water content during reactions significantly influenced conversion rates, suggesting that this compound could be a valuable intermediate in enzymatic processes .

Comparative Studies

Comparative analyses with similar compounds such as 1-Phenoxypropan-2-yl propanoate highlight differences in reactivity and biological activity due to variations in ester groups. Such studies are crucial for understanding how structural modifications can enhance or diminish biological efficacy.

Comparison of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
1-Phenoxypropan-2-y acetateAntimicrobialNot directly studied
N-(3-cyanothiophen-2-yl)-2-phenoacetamideα-glucosidase inhibitor2.11
Acarboseα-glucosidase inhibitor327.0

Properties

CAS No.

5413-56-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-phenoxypropan-2-yl acetate

InChI

InChI=1S/C11H14O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

QWWTXMUURQLKOT-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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